1-(1-methyl-1H-indol-6-yl)ethanone
Overview
Description
1-(1-methyl-1H-indol-6-yl)ethanone is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This compound features an indole ring substituted with a methyl group at the nitrogen atom and an ethanone group at the sixth position
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(1-methyl-1h-indol-6-yl)ethanone, have a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound affects multiple pathways. These could include pathways involved in cell signaling, metabolism, and other cellular processes.
Pharmacokinetics
The presence of the indole ring and the ethanone group in the compound suggests that it may be lipophilic , which could influence its absorption and distribution within the body.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels. These could include changes in protein activity, alterations in cell signaling pathways, and effects on
Biochemical Analysis
Biochemical Properties
1-(1-methyl-1H-indol-6-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation. Additionally, this compound can bind to specific receptors, such as serotonin receptors, influencing neurotransmitter pathways and affecting cellular signaling .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Moreover, this compound can alter gene expression by binding to transcription factors or interacting with DNA, thereby affecting the production of proteins essential for various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, altering the enzyme’s activity and affecting metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing neurotransmitter activity or modulating enzyme function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while exceeding this range can cause detrimental outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. Cytochrome P450 enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization and accumulation of this compound can impact its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-methyl-1H-indol-6-yl)ethanone can be synthesized through several methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
Larock Indole Synthesis: This approach involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer Indole Synthesis due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-methyl-1H-indol-6-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indoles.
Scientific Research Applications
1-(1-methyl-1H-indol-6-yl)ethanone has diverse applications in scientific research:
Comparison with Similar Compounds
1-(1-methyl-1H-indol-6-yl)ethanone can be compared with other indole derivatives:
1-(1-methyl-1H-indol-3-yl)ethanone: Similar structure but with the ethanone group at the third position.
1-(1-ethyl-1H-indol-3-yl)ethanone: Features an ethyl group instead of a methyl group at the nitrogen atom.
3-acetylindole: An indole derivative with an acetyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(1-methylindol-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-4-3-9-5-6-12(2)11(9)7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZZNSAKRDTNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80707308 | |
Record name | 1-(1-Methyl-1H-indol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80707308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202584-26-7 | |
Record name | 1-(1-Methyl-1H-indol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80707308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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